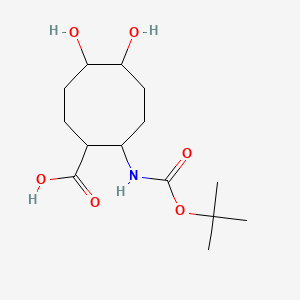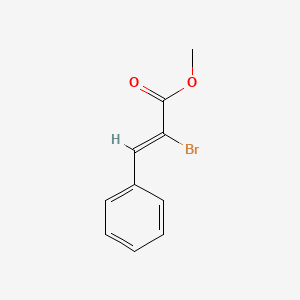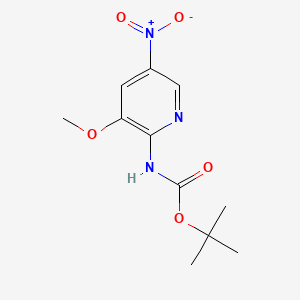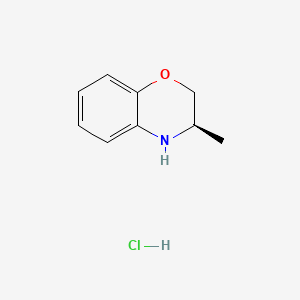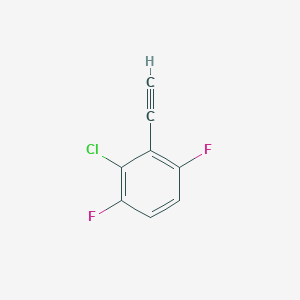
2-Chloro-3-ethynyl-1,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-ethynyl-1,4-difluorobenzene is an organic compound with the molecular formula C8H3ClF2. It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethynyl, and fluorine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethynyl-1,4-difluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,4-difluorobenzene.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the chlorinated benzene derivative reacts with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-ethynyl-1,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
2-Chloro-3-ethynyl-1,4-difluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-ethynyl-1,4-difluorobenzene involves its interaction with various molecular targets. For instance, in coupling reactions, the ethynyl group acts as a nucleophile, forming bonds with electrophilic centers on other molecules. The chlorine and fluorine atoms can influence the reactivity and stability of the compound, affecting its behavior in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Chloro-3-ethynyl-1,4-difluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both chlorine and ethynyl groups, along with fluorine atoms, imparts distinct chemical properties that can be leveraged in various applications. This combination is not commonly found in other similar compounds, making it a valuable compound for specialized research and industrial purposes.
Propiedades
Fórmula molecular |
C8H3ClF2 |
|---|---|
Peso molecular |
172.56 g/mol |
Nombre IUPAC |
2-chloro-3-ethynyl-1,4-difluorobenzene |
InChI |
InChI=1S/C8H3ClF2/c1-2-5-6(10)3-4-7(11)8(5)9/h1,3-4H |
Clave InChI |
OGUIVJNJOOFDCE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


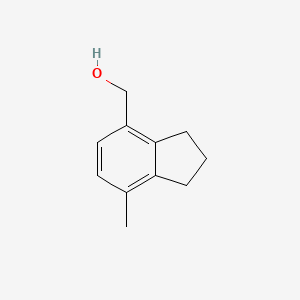
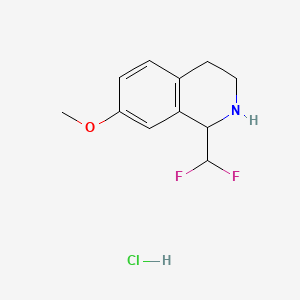
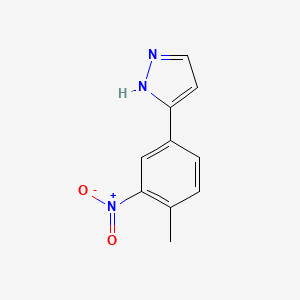
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
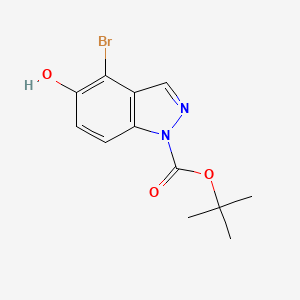
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
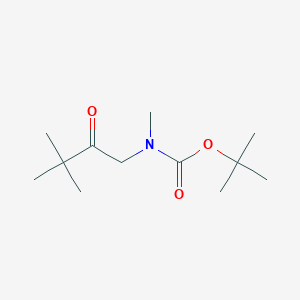
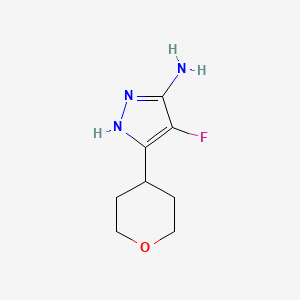
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)
